![molecular formula C20H27N3O3 B2781034 N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2308221-59-0](/img/structure/B2781034.png)
N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
The compound “N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide” appears to contain several functional groups, including an azepane ring, an amide group, and a prop-2-enamide group . Azepane is a seven-membered saturated ring, which is part of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The azepane ring is likely to adopt a chair conformation, which is the most stable conformation for seven-membered rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The double bond in the prop-2-enamide group could undergo addition reactions, and the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in different solvents .properties
IUPAC Name |
N-[2-[4-(azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-19(25)22(4-2)15-18(24)21-17-11-9-16(10-12-17)20(26)23-13-7-5-6-8-14-23/h3,9-12H,1,4-8,13-15H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJSNWDBJISHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[4-(azepane-1-carbonyl)phenyl]carbamoyl}methyl)-N-ethylprop-2-enamide |
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